4-Butoxybenzenesulfonamide
Overview
Description
4-Butoxybenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Catalysts : 4-tert-Butylbenzenesulfonamide, a related compound, was used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, demonstrating remarkable stability under oxidative conditions and effectiveness in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).
Synthesis of Nitro Aromatic Ethers : The preparation of 1-butoxy-4-nitrobenzene was successfully carried out using a phase-transfer catalyst under ultrasonic-assisted conditions, illustrating an efficient method for synthesizing nitro aromatic ethers (K. Harikumar & V. Rajendran, 2014).
Cholinesterase Inhibitors : A series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated as inhibitors against acetylcholinesterase and butyrylcholinesterase, showing high selectivity and potency, which could be relevant for Alzheimer's disease research (Z. Soyer et al., 2016).
Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a related compound, was evaluated for neurotoxicity in rats, showing no significant alterations in behavior or histological lesions, which is relevant for assessing the safety of this compound in environmental and health contexts (C. Rider et al., 2012).
Solid-Phase Synthesis Applications : Polymer-supported benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, have been utilized as key intermediates in various chemical transformations in solid-phase synthesis, showing their versatility in chemical synthesis (Veronika Fülöpová & M. Soural, 2015).
Mechanism of Action
Target of Action
4-Butoxybenzenesulfonamide belongs to the class of sulfonamide drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, making them primary targets of sulfonamides.
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, this compound disrupts the production of folic acid, leading to a halt in DNA synthesis and, consequently, bacterial growth.
Pharmacokinetics
Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, an essential component for DNA replication, the compound prevents bacteria from proliferating .
Safety and Hazards
The safety information for 4-Butoxybenzenesulfonamide indicates that it is a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and wearing protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
4-butoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVWKPGGOMFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365907 | |
Record name | 4-butoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-58-5 | |
Record name | 4-Butoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-butoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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